molecular formula C9H10O3 B1582057 1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS No. 10139-84-1

1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Cat. No. B1582057
CAS RN: 10139-84-1
M. Wt: 166.17 g/mol
InChI Key: KMTLZBUHQPQFAV-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .


Synthesis Analysis

The synthesis of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be achieved through various methods. One method involves the use of aluminum (III) chloride and lithium aluminium tetrahydride in tetrahydrofuran . Another method involves the use of hydrogen chloride and acetic acid with zinc at 80 - 85℃ .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O3/c1-5(10)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,4-Dihydroxy-3-methylphenyl)ethanone” can be varied. For instance, it can undergo a reaction with boron trifluoride diethyl etherate at 80℃ . It can also react with potassium carbonate in acetone .

Scientific Research Applications

Chemoselective Benzylation

One of the key applications of 2’,4’-Dihydroxy-3’-methylacetophenone is in chemoselective benzylation . This process involves the selective addition of benzyl groups to the compound, which can be used to protect the hydroxyl groups during synthesis. The 4-benzyloxy derivative produced is a crucial intermediate in various organic synthesis pathways .

Synthesis of Resorcinol Derivatives

This compound serves as a precursor in the synthesis of 4-Ethyl-6-methyl resorcinol . By undergoing Clemmensen reduction, a reaction that reduces ketones to alkanes, 2’,4’-Dihydroxy-3’-methylacetophenone is transformed into valuable resorcinol derivatives used in pharmaceuticals and chemical research .

Material Science

In material science, this compound’s derivatives are explored for their potential in creating new polymers with unique properties. The hydroxyl groups offer sites for further chemical modifications, leading to materials with potential applications in biodegradable plastics, coatings, and adhesives .

Biological Activity Studies

The compound’s structure suggests potential biological activity. Research is ongoing to explore its use as a pharmacophore in drug design, particularly for its antioxidant properties due to the presence of hydroxyl groups, which could play a role in combating oxidative stress-related diseases .

Analytical Chemistry

In analytical chemistry, 2’,4’-Dihydroxy-3’-methylacetophenone can be used as a standard or reference compound in chromatographic analysis. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Histology and Hematology

The compound finds application in the field of histology and hematology, particularly in diagnostic assay manufacturing. It can be used as a reagent or a control substance in various diagnostic tests due to its stable and reactive nature .

Chemical Education

Due to its relatively straightforward synthesis and reactivity, this compound is also used in educational settings. It provides a practical example for teaching organic synthesis techniques, reaction mechanisms, and the principles of chemoselectivity .

Environmental Studies

Lastly, the compound’s derivatives are studied for their potential environmental applications, such as in the degradation of pollutants. The hydroxyl groups might be utilized to create catalysts that can break down harmful chemicals in water and soil .

Mechanism of Action

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-8(11)4-3-7(6(2)10)9(5)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTLZBUHQPQFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343776
Record name 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-methylphenyl)ethanone

CAS RN

10139-84-1
Record name 1-(2,4-Dihydroxy-3-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-3'-methylacetophenone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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A mixture of 2-methyl-benzene-1,3-diol, acetic anhydride and ZnCl2 was heated at 150-60° C. for 3.5 h, and processed as reported in the literature. (Pearson. D. E. et. al., Synthesis, 533, 1972 and the references cited therein). The crude was purified using flash chromatography (silica gel, 0-5% CH3CN in chloroform) to obtain the title compound. Yield, 73%; mp, 65-66° C. (EtOAc-PE 60-80° C.); MS (CI): 195 (M++29), 169 (M++1); analysis: C9H10O3 requires C, 65.05; H, 6.07; found C, 65.44; H, 6.62%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does the essential oil containing 2',4'-Dihydroxy-3'-methylacetophenone exhibit any notable biological activities?

A2: Yes, the essential oil from Iris pallida, particularly from the naturally aged rhizomes where 2',4'-Dihydroxy-3'-methylacetophenone was detected, showed promising antimicrobial activity. [] This activity was observed against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria, as well as fungi. [] While the specific contribution of 2',4'-Dihydroxy-3'-methylacetophenone to this activity requires further investigation, its presence coincides with a potent antimicrobial profile for the naturally aged rhizome oil.

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